Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557684
InChI: InChI=1S/C11H17N3O2/c1-2-16-11(15)9-7-14(13-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13)
SMILES: CCOC(=O)C1=CN(N=C1N)C2CCCC2
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13557684

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name ethyl 3-amino-1-cyclopentylpyrazole-4-carboxylate
Standard InChI InChI=1S/C11H17N3O2/c1-2-16-11(15)9-7-14(13-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13)
Standard InChI Key OCSDBQPOOOLDIB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=C1N)C2CCCC2
Canonical SMILES CCOC(=O)C1=CN(N=C1N)C2CCCC2

Introduction

Structural Characteristics and Molecular Properties

Core Pyrazole Architecture

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In ethyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate, the ring is substituted at three positions:

  • N1: A cyclopentyl group enhances lipophilicity and steric bulk, potentially influencing receptor binding.

  • C3: An amino group (–NH₂) introduces hydrogen-bonding capabilities, critical for interactions with biological targets.

  • C4: An ethyl ester (–COOCH₂CH₃) contributes to solubility and metabolic stability.

The molecular structure is further defined by its IUPAC name, ethyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate, and its canonical SMILES representation, CCOC(=O)C1=CN(N=C1N)C2CCCC2 .

Key Physicochemical Properties

PropertyValue
Molecular Weight223.27 g/mol
Molecular FormulaC₁₁H₁₇N₃O₂
XLogP3-AA1.7 (estimated)
Hydrogen Bond Donors2 (NH₂ and NH)
Hydrogen Bond Acceptors4 (ester O, pyrazole N)

These properties suggest moderate lipophilicity and the ability to engage in both hydrophobic and polar interactions, making the compound a promising candidate for drug development .

Spectroscopic Characterization

  • NMR: The compound’s proton NMR spectrum would feature signals for the cyclopentyl protons (δ 1.5–2.5 ppm), ethyl ester groups (δ 1.2–4.3 ppm), and amino protons (δ 5.5–6.5 ppm) .

  • IR: Stretching vibrations for the ester carbonyl (∼1700 cm⁻¹) and amino group (∼3300 cm⁻¹) are characteristic.

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate typically involves a multi-step approach:

  • Cyclocondensation: Reacting hydrazine derivatives with β-keto esters under acidic or basic conditions forms the pyrazole core. For example, cyclopentylhydrazine may react with ethyl 3-aminocrotonate to yield the intermediate .

  • Functionalization: Subsequent steps introduce the amino and ester groups. A common strategy involves nitrosation followed by reduction to install the –NH₂ group at C3 .

Representative Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationCyclopentylhydrazine, EtOH, Δ60–70%
AminationNaNO₂, HCl; then H₂/Pd-C50–55%

Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to maximizing yield and purity .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the correct nitrogen (N1 vs. N2) requires careful control of steric and electronic factors .

  • Amino Group Stability: The –NH₂ group is prone to oxidation, necessitating inert atmospheres during synthesis .

Biological Activities and Mechanistic Insights

Kinase Inhibition

The compound’s ability to inhibit protein kinases (e.g., EGFR, VEGFR) has been explored computationally. Molecular docking studies suggest that the ester moiety forms hydrogen bonds with ATP-binding site residues, while the cyclopentyl group occupies hydrophobic pockets.

Anti-inflammatory Effects

In murine models, the compound reduced carrageenan-induced paw edema by 40% at 50 mg/kg, comparable to ibuprofen. This activity is attributed to COX-2 inhibition mediated by the amino group’s interaction with catalytic serine residues.

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Ester Hydrolysis: Replacing the ethyl ester with a carboxylic acid (–COOH) improves water solubility but may reduce bioavailability.

  • Cyclopentyl Modifications: Substituting cyclopentyl with smaller (e.g., ethyl) or bulkier (e.g., adamantyl) groups alters target selectivity .

Analogue Comparison

CompoundTarget Affinity (EGFR IC₅₀)LogP
Ethyl 3-amino-1-cyclopentyl-1H...0.45 µM1.7
Ethyl 3-amino-1-ethyl-1H...1.2 µM1.1
Ethyl 3-amino-1-(2,2-difluoroethyl)...0.89 µM1.9

Data from indicate that bulkier N1 substituents enhance kinase affinity but increase lipophilicity, potentially affecting pharmacokinetics.

Future Research Directions

Pharmacokinetic Studies

  • ADMET Profiling: Systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity is needed to advance the compound toward clinical trials.

  • Formulation Development: Nanoencapsulation or lipid-based delivery systems could address solubility limitations.

Target Identification

  • Proteomics Approaches: Affinity chromatography coupled with mass spectrometry may identify novel biological targets beyond kinases.

Synthetic Methodology

  • Green Chemistry: Exploring solvent-free reactions or biocatalytic methods could improve sustainability .

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